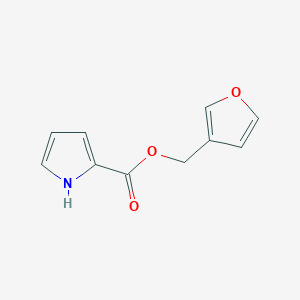

3-Furfuryl 2-pyrrolecarboxylate

概要

説明

それは、Pseudostellaria heterophyllaの根塊から自然に単離されます

2. 製法

合成経路:: 3-フルフリル 2-ピロールカルボン酸エステルの合成は、1H-ピロール-2-カルボン酸とフルフリルアルコールのエステル化を伴います。この反応は通常酸性条件下で行われ、エステル化プロセスによって目的の化合物が生成されます。

工業生産:: 工業規模の生産方法は広く文書化されていませんが、実験室規模の合成はさらなる探求の基盤となります。研究者は、反応条件を最適化し、工業用途のためにプロセスを拡大することができます。

3. 化学反応解析

3-フルフリル 2-ピロールカルボン酸エステルは、さまざまな化学反応に関与できます。

エステル加水分解: 塩基性条件下では、エステル結合を加水分解して1H-ピロール-2-カルボン酸とフルフリルアルコールを生成することができます。

酸化と還元: フルフリル部分は、酸化または還元反応を受ける可能性があります。

置換反応: カルボン酸塩基は、置換反応に関与する可能性があります。

- エステル化: フルフリルアルコール、酸触媒(例:硫酸)。

- 加水分解: アルカリ性条件(例:水酸化ナトリウム)。

- 酸化/還元: さまざまな酸化剤または還元剤。

- 置換: 適切な求核剤(例:ハロゲン化物)。

主な生成物:: 主要な生成物は、特定の反応条件によって異なります。加水分解により1H-ピロール-2-カルボン酸とフルフリルアルコールが生成されますが、他の反応により修飾された誘導体が生成される可能性があります。

準備方法

Synthetic Routes:: The synthetic preparation of 3-Furfuryl 2-pyrrolecarboxylate involves esterification of 1H-pyrrole-2-carboxylic acid with furfuryl alcohol. The reaction typically occurs under acidic conditions, and the esterification process forms the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers may optimize reaction conditions and scale up the process for industrial applications.

化学反応の分析

3-Furfuryl 2-pyrrolecarboxylate can participate in various chemical reactions:

Ester Hydrolysis: Under basic conditions, the ester bond can be hydrolyzed to yield 1H-pyrrole-2-carboxylic acid and furfuryl alcohol.

Oxidation and Reduction: The furfuryl moiety can undergo oxidation or reduction reactions.

Substitution Reactions: The carboxylate group may participate in substitution reactions.

- Esterification: Furfuryl alcohol, acid catalyst (e.g., sulfuric acid).

- Hydrolysis: Alkaline conditions (e.g., sodium hydroxide).

- Oxidation/Reduction: Various oxidizing or reducing agents.

- Substitution: Appropriate nucleophiles (e.g., halides).

Major Products:: The primary products depend on the specific reaction conditions. Hydrolysis yields 1H-pyrrole-2-carboxylic acid and furfuryl alcohol, while other reactions may lead to modified derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds related to 3-furfuryl 2-pyrrolecarboxylate exhibit promising anticancer properties. For example, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar activities.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrrole derivatives exhibited cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. The presence of the furan and pyrrole rings may enhance its ability to disrupt microbial membranes.

- Research Findings : In vitro tests revealed that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating potential as a new class of antibiotics .

Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in creating new materials with enhanced properties. Its reactivity allows it to participate in various polymerization reactions.

- Application Example : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Conductive Polymers

Due to the electronic properties of the furan and pyrrole units, this compound can be used in the development of conductive polymers. These materials are essential for applications in organic electronics and sensors.

作用機序

3-フルフリル 2-ピロールカルボン酸エステルがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。それは、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与えると考えられています。

6. 類似の化合物との比較

詳細な比較は不足していますが、研究者は、3-フルフリル 2-ピロールカルボン酸エステルの独自性を強調するために、関連する化合物を調査することができます。類似の化合物には、他のピロール誘導体またはフラン含有分子が含まれる可能性があります。

化合物の特性と用途を完全に解明するためには、さらなる研究が不可欠です。 より具体的な情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください

類似化合物との比較

While detailed comparisons are scarce, researchers may explore related compounds to highlight the uniqueness of 3-Furfuryl 2-pyrrolecarboxylate. Similar compounds could include other pyrrole derivatives or furan-containing molecules.

Remember that further studies are essential to fully elucidate the compound’s properties and applications. If you need more specific information or have additional questions, feel free to ask

生物活性

3-Furfuryl 2-pyrrolecarboxylate, also known as 1H-Pyrrole-2-carboxylic acid 3-furanylmethyl ester, is a compound derived from the root of Pseudostellaria heterophylla . This compound has garnered attention for its potential biological activities, including antibacterial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 191.18 g/mol |

| CAS Number | 119767-00-9 |

| Boiling Point | 335.3 °C |

| Appearance | Oil |

| Storage Condition | 2-8 °C |

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study assessing various metabolites in colostrum, this compound was identified among others that showed beneficial effects, suggesting its potential role in enhancing milk quality and providing antibacterial properties against pathogens .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been highlighted in various studies. It is suggested that compounds from the same plant source may contribute to reducing inflammation, which can be particularly beneficial in clinical settings where inflammation plays a crucial role in disease progression.

Study on Metabolomics

In a metabolomics study involving sows fed with fermented Chinese medicine feed additives, significant changes in the composition of colostrum were noted. The presence of this compound was linked to enhanced antibacterial and anti-inflammatory ingredients, indicating its potential as a functional additive in animal nutrition .

Comparative Analysis with Other Compounds

A comparative analysis of various natural compounds isolated from Pseudostellaria heterophylla demonstrated that this compound had comparable bioactivity to other known phytochemicals. This positions it as a promising candidate for further pharmacological exploration.

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Formulation Development : Exploring its potential incorporation into dietary supplements or pharmaceuticals aimed at combating infections and inflammation.

特性

IUPAC Name |

furan-3-ylmethyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYQMTPUTVJNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)OCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152579 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119767-00-9 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what plant species has 3-Furfuryl pyrrole-2-carboxylate been identified?

A1: 3-Furfuryl pyrrole-2-carboxylate has been found in both Pseudostellaria heterophylla [] and Brachystemma calycinum [].

Q2: What is the significance of finding 3-Furfuryl pyrrole-2-carboxylate in Pseudostellaria heterophylla?

A2: This was the first time 3-Furfuryl pyrrole-2-carboxylate, along with three other compounds, had been isolated from Pseudostellaria heterophylla []. This discovery adds to the understanding of the plant's chemical composition and potential medicinal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。